N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]thiophene-2-carboxamide
Description
This compound belongs to the quinazolinone class, characterized by a 4-oxoquinazolin-3(4H)-yl core linked to a thiophene-2-carboxamide moiety via a 4-methylphenyl substituent. Quinazolinones are known for diverse biological activities, including enzyme inhibition and antioxidant properties . The structural uniqueness of this compound lies in the integration of a thiophene carboxamide group, which distinguishes it from sulfonamide or triazole derivatives commonly seen in related compounds .
Properties
Molecular Formula |
C20H15N3O2S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H15N3O2S/c1-13-8-10-14(11-9-13)18-21-16-6-3-2-5-15(16)20(25)23(18)22-19(24)17-7-4-12-26-17/h2-12H,1H3,(H,22,24) |
InChI Key |
NCLDZXLYVRGXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated quinazolinone intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinazolinone-thiophene intermediate with an appropriate amine under dehydrative conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiophene ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Quinazolinone N-oxides
Reduction: Hydroxyquinazolinone derivatives
Substitution: Alkylated or acylated thiophene derivatives
Scientific Research Applications
N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets kinases and other enzymes involved in cell signaling pathways. It binds to the active site of these enzymes, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt various cellular processes, including cell proliferation, apoptosis, and inflammation. This makes it a potential candidate for therapeutic applications in diseases like cancer and inflammatory disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(a) Sulfonamide-Linked Quinazolinones (Compounds 21–24, )
- Substituents : Chlorophenyl (21–23) and fluorophenyl (24) groups.
- Key Data : Melting points range from 273–300°C, with fluorophenyl derivatives (24) showing the highest (299–300°C). NMR spectra reveal distinct aromatic proton shifts (δ 7.2–8.5 ppm) due to electron-withdrawing substituents .
(b) Thiophene Carboxamide Derivatives (Compound 1b, )
- Structure : N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide shares the thiophene carboxamide moiety.
- Activity : Exhibits the highest antioxidant activity (DPPH assay) among synthesized derivatives, attributed to the thiophene ring’s electron-rich nature .
- Comparison: The quinazolinone core in the target compound may enhance enzyme inhibition (e.g., carbonic anhydrase) compared to 1b’s phthalimide group.
(c) 4-Oxoquinazolin-3(4H)-yl Acetamide Derivatives (Compound 4d, )
- Substituents : Hydroxy-4-methylphenyl group.
- Key Data: Melting point 242–244°C; IR shows carbonyl stretching at 1698 cm⁻¹, slightly lower than typical quinazolinone C=O bands (~1680–1700 cm⁻¹) .
- Comparison : The acetamide linker in 4d vs. the thiophene carboxamide in the target compound may influence hydrogen-bonding interactions in biological targets.
(a) Enzyme Inhibition ()
- Compounds 5–7 : 4-Methylphenyl-substituted derivatives (e.g., compound 6) show moderate carbonic anhydrase inhibition (KI = 116.2 nM), outperformed by fluorophenyl analogues (KI = 95.4 nM) .
- Implication : The target compound’s 4-methylphenyl group may result in lower inhibitory potency compared to electron-deficient substituents (e.g., F, Cl).
(b) Antioxidant Activity ()
- Compound 1b (thiophene carboxamide) demonstrates significant DPPH radical scavenging, suggesting the thiophene moiety contributes to redox activity. The target compound’s quinazolinone core could synergize with this moiety for dual activity .
Data Tables
Table 1: Physical and Spectral Properties of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
